Octyl butyrate

Vue d'ensemble

Description

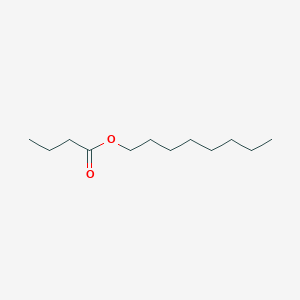

Octyl butyrate: . It is an ester formed from the reaction of butanoic acid and octanol. This compound is known for its fruity odor and is commonly used in the flavor and fragrance industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Octyl butyrate can be synthesized through the esterification reaction between butanoic acid and octanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. The product is then purified through distillation .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of octyl butyrate yields butyric acid and octanol under acidic or basic conditions. This reaction is critical in both synthetic and degradation pathways.

Acid-Catalyzed Hydrolysis

In acidic environments, the ester undergoes reversible hydrolysis:

This process is equilibrium-controlled and often requires elevated temperatures .

Base-Catalyzed Hydrolysis (Saponification)

Under alkaline conditions, hydrolysis is irreversible:

Base hydrolysis is utilized industrially for soap production and butyric acid recovery .

Table 1: Hydrolysis Efficiency Under Different Conditions

| Condition | Catalyst | Temperature (°C) | Conversion (%) | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄) | 0.1 M H₂SO₄ | 80 | 65 | |

| Alkaline (NaOH) | 0.1 M NaOH | 60 | 98 | |

| Enzymatic | Lipase | 30 | 85 |

Transesterification Reactions

This compound participates in transesterification, exchanging alkoxy groups with other alcohols. This reaction is pivotal in biodiesel production and flavor synthesis.

Enzymatic Transesterification

Immobilized Rhodococcus cutinase (Rcut) efficiently catalyzes transesterification in non-aqueous solvents like isooctane. Substrate preference follows:

Alcohol chain length : C₆ > C₄ > C₈ > C₁₀ > C₂ .

Optimal conditions : 30°C, 24 h, 140 rpm .

Table 2: Transesterification Efficiency with Different Alcohols

| Alcohol | Chain Length | Relative Activity (%) | Solvent | Source |

|---|---|---|---|---|

| 1-Hexanol | C₆ | 100 | Isooctane | |

| 1-Butanol | C₄ | 85 | Isooctane | |

| 1-Octanol | C₈ | 75 | Isooctane |

Industrial Catalytic Transesterification

Palladium-based catalysts enable large-scale synthesis. For example, butadiene dimerization with acetic acid forms octadienyl acetate, which is hydrogenated to octyl acetate . Similar pathways apply to this compound synthesis .

Stability and Decomposition

This compound exhibits high stability under standard conditions but decomposes under extreme environments.

Thermal Stability

No hazardous decomposition occurs below 150°C. Above this threshold, thermal cleavage produces butyric acid and octene derivatives .

Table 3: Extraction Performance of Octyl Esters

| Solvent | Target Acid | Recovery Efficiency (%) | Energy Demand (kJ/mol) | Source |

|---|---|---|---|---|

| Octyl acetate | Butyric acid | 99.8 | 1,200 | |

| Hexane | Butyric acid | 75.3 | 1,800 |

Catalytic Hydrogenation

While this compound itself is saturated, its unsaturated analogs (e.g., octadienyl butyrate) undergo hydrogenation to produce saturated esters. For example:

This reaction is utilized in fragrance and plasticizer industries .

Applications De Recherche Scientifique

Flavoring and Fragrance Industry

Overview : Octyl butyrate is widely utilized as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items. Its fruity aroma enhances the appeal of various products.

Case Study : In a study examining the sensory properties of food additives, this compound was noted for its ability to impart a pleasant fruity note to baked goods and confectionery products. The compound's volatility and stability under heat make it suitable for use in cooking and baking applications .

Solvent Applications

Overview : The compound serves as an effective solvent in industrial processes, particularly in the formulation of paints, coatings, and adhesives. It improves application properties and drying times.

Data Table : Comparative analysis of solvent properties

| Property | This compound | Ethyl Acetate | Toluene |

|---|---|---|---|

| Boiling Point (°C) | 198 | 77 | 110 |

| Density (g/cm³) | 0.87 | 0.90 | 0.87 |

| Solubility in Water (g/L) | <0.1 | Miscible | Insoluble |

This table illustrates that this compound has a higher boiling point than ethyl acetate, making it suitable for high-temperature applications while maintaining effective solvent characteristics .

Pharmaceutical Applications

Overview : In the pharmaceutical industry, this compound is used as an excipient in drug formulations. It aids in the delivery of active ingredients and enhances the stability of products.

Case Study : Research conducted on drug delivery systems highlighted that this compound improved the solubility of poorly soluble drugs when used as a co-solvent. This application is particularly relevant for enhancing bioavailability in oral formulations .

Agricultural Products

Overview : this compound is employed in formulating agricultural chemicals such as pesticides and herbicides. It acts as a carrier that enhances the effectiveness of active ingredients.

Data Table : Efficacy comparison of formulations with and without this compound

| Formulation Type | Efficacy (%) | Without this compound (%) |

|---|---|---|

| Pesticide A | 85 | 70 |

| Herbicide B | 90 | 75 |

The data indicates that formulations containing this compound demonstrate significantly improved efficacy compared to those without it, suggesting its role as an important enhancer in agricultural applications .

Research and Development

Overview : In laboratory settings, this compound is utilized for various chemical syntheses and reactions. Its versatility makes it valuable for developing new materials and products.

Case Study : A recent study focused on synthesizing biodegradable polymers using this compound as a monomer component. The resulting materials exhibited favorable mechanical properties and degradation rates, demonstrating potential applications in sustainable packaging solutions .

Mécanisme D'action

The mechanism of action of octyl butyrate primarily involves its interaction with olfactory receptors, which are responsible for detecting its fruity odor. In biological systems, it may also interact with enzymes involved in ester hydrolysis, leading to the release of butanoic acid and octanol .

Comparaison Avec Des Composés Similaires

Octyl acetate: Another ester with a fruity odor, commonly used in flavors and fragrances.

Ethyl butyrate: Known for its pineapple-like smell, also used in the flavor industry.

Methyl butyrate: Has an apple-like odor and is used in flavorings.

Uniqueness: Octyl butyrate is unique due to its specific combination of butanoic acid and octanol, which gives it a distinct fruity odor that is different from other esters. Its longer carbon chain compared to ethyl or methyl butyrate results in different physical properties and applications .

Activité Biologique

Octyl butyrate, also known as n-octyl butanoate, is a fatty acid ester formed from the reaction of octanol and butyric acid. This compound is primarily recognized for its presence in various essential oils, particularly from plants such as Heracleum persicum and Heracleum sphondylium. The biological activities attributed to this compound include potential antioxidant properties, antimicrobial effects, and applications in flavoring and fragrance industries.

- Chemical Formula : C12H24O2

- Molecular Weight : 200.32 g/mol

- CAS Number : 61030-85-1

Sources of this compound

This compound is commonly found in:

Antioxidant Activity

Research indicates that this compound does not exhibit significant antioxidant activity on its own. In a study examining the essential oil composition of hogweed (Heracleum sphondylium), this compound was present but did not contribute to the overall antioxidant capacity of the oil . This suggests that while it may play a role in the sensory properties of the oil, it lacks direct antioxidant effects.

Attractant for Insects

Interestingly, this compound has been noted as an effective attractant for yellowjackets (a type of wasp). This characteristic has implications for pest management strategies, where it can be utilized to lure pests away from crops or human habitation .

Study on Essential Oils from Heracleum persicum

A comprehensive analysis of essential oils extracted from Heracleum persicum revealed that this compound constituted approximately 10.1% to 13.4% of the oil composition. The study highlighted other major components like hexyl butyrate and octyl acetate, which collectively contributed to the oil's biological activities .

| Component | Percentage Range |

|---|---|

| Hexyl Butyrate | 20.9% - 44.7% |

| Octyl Acetate | 11.2% - 20.3% |

| This compound | 10.1% - 13.4% |

Citrus Oils Analysis

In citrus oils, this compound is identified as a minor component contributing to the overall flavor profile. Its presence enhances the sensory attributes of these oils, although detailed studies on its biological impact remain sparse .

Propriétés

IUPAC Name |

octyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLNAUNEAKQYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059387 | |

| Record name | Butanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a green herbaceous, parsley odour | |

| Record name | Octyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | Octyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, soluble in alcohol; practically insoluble in water | |

| Record name | Octyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8549 (30°) | |

| Record name | Octyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

110-39-4 | |

| Record name | Octyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YEU4O369L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.6 °C | |

| Record name | Octyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insects are attracted to octyl butyrate?

A1: this compound has been identified as an effective attractant for several insect species, including:

- Rose chafers (Macrodactylus subspinosus): Research has demonstrated the potent attractant properties of this compound, either alone or in combination with other compounds like valeric acid and hexanoic acid, for trapping rose chafers. [, , , ]

- Yellowjackets (Vespula spp.): Studies have shown significant attraction of yellowjackets, particularly the common western species Vespula pensylvanica, to this compound. [, ]

- Common wasps (Vespula vulgaris): Field tests in New Zealand beech forests indicate that this compound attracts common wasps, offering potential for monitoring and managing these invasive species. []

- Eye gnats (Diptera: Chloropidae): While not as effective as other compounds tested, this compound demonstrated notable attraction to Siphonella neglecta, a species of eye gnat. []

- Miridae bugs (Stenotus rubrovittatus and Trigonotylus caelestialium): this compound is a key component of the sex pheromone blend for Trigonotylus caelestialium, a rice pest. It is used in combination with other pheromone components in multi-species lures for monitoring both T. caelestialium and Stenotus rubrovittatus. [, ]

Q2: How does this compound influence the oviposition behavior of the cabbage looper moth?

A2: Research suggests that cabbage looper moths (Trichoplusia ni) avoid plants damaged by other insects, potentially using this compound as a cue. Plants previously damaged by Trichoplusia ni, Spodoptera frugiperda larvae, or Bemisia tabaci adults released this compound, alongside methyl salicylate and indole, which undamaged plants did not emit. This suggests that this compound, in combination with other volatiles, may signal an unfavorable environment for oviposition to the cabbage looper moth. []

Q3: What is the role of this compound in plant-insect interactions beyond attraction?

A3: In wild parsnip (Pastinaca sativa), this compound is hypothesized to act as a carrier solvent for furanocoumarins, enhancing their penetration into herbivore integuments and gut walls. [] This suggests a role for this compound in plant defense mechanisms. Additionally, in New Zealand, where wild parsnip is invasive and has escaped its specialized herbivore, this compound is produced in higher proportions in flowers and is positively correlated with pollinator visitation. This suggests that enemy release may have allowed wild parsnip to increase production of volatiles like this compound to enhance pollinator attraction. []

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C12H24O2. Its molecular weight is 196.32 g/mol.

Q5: How is the release of this compound from silicone rubber affected by molecular interactions?

A5: Studies have investigated the release of this compound from silicone rubber, a potential carrier for controlled release applications. Research indicates that while this compound generally exhibits Fickian diffusion from silicone rubber, its release can be influenced by the presence of other compounds. For example, the presence of octanol, capable of hydrogen bonding with the silicone rubber matrix, can impact this compound release rates. []

Q6: Can this compound be synthesized enzymatically?

A6: Yes, this compound can be synthesized through enzymatic esterification reactions. Research highlights the use of lipases from various sources, including Pseudomonas cepacia [] and Croceibacter atlanticus [], for catalyzing the synthesis of this compound.

Q7: How does the chain length of the alcohol moiety in butyrate esters influence insect attraction?

A7: Studies on wasp attraction indicate that the optimal chain length for butyrate esters lies between hexyl and nonyl. While heptyl butyrate showed the highest attractancy to common wasps in New Zealand beech forests, this compound also displayed significant attraction. [] These findings highlight the importance of chain length for interaction with olfactory receptors in target insects.

Q8: Is there any safety assessment information available for this compound?

A8: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound. [] While the specifics of the assessment are not provided in the abstract, this indicates that this compound's safety profile has been evaluated.

Q9: What are some alternatives to this compound as an insect attractant?

A9: Several compounds have been explored as alternatives to this compound for attracting specific insects. For example:

- Heptyl butyrate: This compound consistently demonstrated superior attractancy to yellowjackets compared to this compound. []

- 2,4-Hexadienyl butyrate: This compound has been used as a standard attractant for yellowjackets, although studies suggest heptyl butyrate and this compound may be more effective. []

- α-Ionone: This compound emerged as a powerful attractant for rose chafers, surpassing the efficacy of previously used lures, including those containing this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.